1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

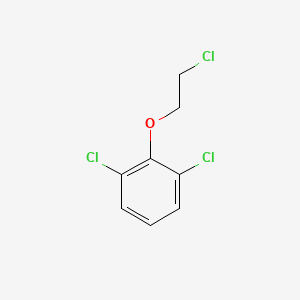

“1,3-Dichloro-2-(2-chloro-ethoxy)-benzene” is a chemical compound with the molecular formula C5H9Cl3O . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-(2-chloro-ethoxy)-benzene” is represented by the formula C5H9Cl3O . The exact mass is 189.971893 Da .

Scientific Research Applications

Ethoxychlorination of Enamides

Research by Nocquet‐Thibault et al. (2014) shows that a combination of (diacetoxyiodo)benzene and iron(III) chloride in ethanol can efficiently enable the regioselective ethoxychlorination of a broad range of enamides. This process suggests the implication of a mixed [chloro(ethoxy)iodo]benzene intermediate, but rules out the involvement of free radical species (Nocquet‐Thibault et al., 2014).

Synthesis and Cycloaddition Reactions

Sridhar et al. (2000) described the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and its Diels–Alder cycloadditions with various compounds under different conditions, demonstrating the versatility of such chloro-ethoxy-benzene derivatives in chemical synthesis (Sridhar et al., 2000).

Macrocyclic Compound Formation

Kumar et al. (1992) explored the formation of macrocyclic compounds involving 1,2-Bis(ethoxycarbonylmethoxy)benzene, showing selective extraction and binding of metal cations. These compounds demonstrated specificity in extracting lead picrate over other metal picrates (Kumar et al., 1992).

Photochemical Synthesis

Maruyama and Otsuki (1977) investigated the photochemical synthesis of 2-chloro-3-(2-furyl)-1,4-naphthoquinones using 2,3-dichloro-1,4-naphthoquinone, pointing towards the potential of chloro-ethoxy-benzene derivatives in photochemical reactions (Maruyama & Otsuki, 1977).

Liquid Crystals in Chromatography

Naikwadi et al. (1980) synthesized liquid crystalline substances using derivatives of chloro-ethoxy-benzene, demonstrating their application as stationary phases in gas-liquid chromatography, highlighting another avenue of practical application (Naikwadi et al., 1980).

Mechanism of Action

Target of Action

Similar compounds often target proteins or enzymes that play a crucial role in biochemical pathways .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical pathways, including those involving electrophilic aromatic substitution reactions .

properties

IUPAC Name |

1,3-dichloro-2-(2-chloroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMZGMMHZRWZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368573 |

Source

|

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

CAS RN |

53491-29-5 |

Source

|

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.